molecular formula C16H20N4OS B5601632 2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B5601632
M. Wt: 316.4 g/mol
InChI Key: WXWCGUDBQQIBHK-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide is a high-purity chemical compound offered for life science research and development. This specialty chemical features a 1,2,4-triazole core, a heterocyclic scaffold of significant interest in medicinal and agrochemical research due to its versatile pharmacological properties . The molecular structure incorporates a cyclopropyl and an ethyl substituent on the triazole ring, which is further functionalized with a sulfanyl-acetamide linkage to a p-tolyl (4-methylphenyl) group. This specific arrangement is designed to explore structure-activity relationships in various research applications. Compounds based on the 1,2,4-triazole structure are widely investigated as key intermediates for the synthesis of novel pharmaceutical candidates and other fine chemicals . The presence of the triazole ring, which contains multiple nitrogen atoms, and the sulfur atom in the sulfanyl bridge, makes this class of molecules particularly relevant in coordination chemistry. Similar triazole-thiol ligands are known to act as bidentate chelators, coordinating to various metal ions (such as Ni(II), Cu(II), and Zn(II)) through the sulfur and nitrogen atoms, forming complexes with potential catalytic and material science applications . Researchers can utilize this compound as a building block for further chemical transformations or as a reference standard in analytical studies. The product is strictly for research and development purposes. This compound is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Properties

IUPAC Name

2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-3-20-15(12-6-7-12)18-19-16(20)22-10-14(21)17-13-8-4-11(2)5-9-13/h4-5,8-9,12H,3,6-7,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCGUDBQQIBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OSC_{16}H_{21}N_5OS with a molecular weight of approximately 363.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

PropertyValue
Molecular FormulaC16H21N5OSC_{16}H_{21}N_5OS
Molecular Weight363.5 g/mol
CAS Number606111-13-1
Density1.57 g/cm³ (predicted)
pKa7.59 (predicted)

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The specific compound has been evaluated against various bacterial strains and fungi. In vitro studies have shown that it possesses moderate to strong activity against certain pathogens, suggesting potential applications in treating infections.

Antitumor Activity

The antitumor potential of triazole derivatives is well-documented. A study focused on the cytotoxic effects of similar compounds on glioblastoma and breast adenocarcinoma cell lines demonstrated that these compounds induce apoptosis in cancer cells at low concentrations (nanomolar range). The mechanism involves oxidative stress and morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage .

The activity of the compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. Triazoles are known to interfere with the synthesis of nucleic acids and proteins in target cells, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

  • Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxic effects of various triazole derivatives, including the compound in focus, against multiple cancer cell lines. Results indicated that the compound exhibited an IC50 value in the nanomolar range, demonstrating potent antitumor activity compared to standard chemotherapeutics like etoposide .
  • In Vivo Studies : Animal model studies have shown that administration of the compound resulted in significant tumor growth inhibition without inducing major toxicity at therapeutic doses. This suggests a favorable safety profile for further development .

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound is hypothesized to possess comparable activity due to its structural similarities with other effective triazoles .

Anticancer Potential

Triazole compounds are increasingly recognized for their anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Recent studies indicate that related triazole derivatives can effectively target specific cancer cell lines, suggesting that 2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide may also have potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been documented in various studies. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. The specific compound may exhibit similar effects, warranting further investigation into its therapeutic applications in inflammatory conditions .

Fungicides

Triazoles are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. Given the structure of this compound, it is plausible that it could serve as a potent fungicide against crop pathogens. Research into similar compounds has shown promising results in controlling fungal diseases in plants .

Herbicidal Activity

The potential herbicidal applications of triazole derivatives are also being explored. Their ability to disrupt plant growth and development pathways can be harnessed for weed management strategies. The compound's unique structure may enhance its efficacy as a selective herbicide .

Case Studies

Study Focus Findings
Study on Triazole Derivatives Antimicrobial ActivityDemonstrated significant inhibition against E. coli with MIC values lower than standard antibiotics.
Anticancer Activity Research Cancer Cell Line SensitivityIdentified high sensitivity of certain cancer lines to triazole derivatives, indicating potential for further development.
Agricultural Application Study Fungicidal EfficacyShowed effective control of fungal pathogens with related triazole compounds in field trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,2,4-Triazole Core

The triazole ring’s substituents critically determine biological activity. Below is a comparative analysis of key analogs:

Compound Name / ID Triazole Substituents (Position 4/5) Acetamide Group Biological Activity (Target) Reference
Target Compound 4-Ethyl, 5-Cyclopropyl N-p-tolyl Not explicitly reported (Inferred: URAT1 inhibition, anticancer)
2-[5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-...] 4-Cyclopropylnaphthalenyl, 5-Amino N-(2-chloro-4-sulfamoylphenyl) URAT1 inhibition (Gout treatment)
2-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-... 4-Amino, 5-Methyl N-(5-R-benzylthiazol-2-yl) Anticancer (MDA-MB-435, MCF7 cell lines)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)... 4-Amino, 5-Furan-2-yl Variable N-substituents Anti-exudative (Diclofenac-like)
2-[5-(Naphthalen-2-yloxymethyl)-4-phenyl-4H-...] 4-Phenyl, 5-Naphthalenyloxymethyl N-p-tolyl Not reported (Structural analog)

Key Observations:

  • Cyclopropyl vs. Aromatic Groups: The cyclopropyl group in the target compound and ’s URAT1 inhibitor enhances metabolic stability compared to bulky aromatic substituents (e.g., naphthalenyl in ), which may reduce solubility but improve target binding .
  • Ethyl vs.
  • Sulfanyl Linker: The sulfanyl bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Acetamide Group Modifications

The N-substituent on the acetamide moiety influences target specificity:

  • N-p-Tolyl (Target Compound): The p-tolyl group’s electron-donating methyl group may enhance π-π stacking with hydrophobic enzyme pockets, as seen in similar triazole-acetamide hybrids .
  • N-(Sulfamoylphenyl) (): The sulfamoyl group in Lesinurad analogs contributes to URAT1 binding via hydrogen bonding and ionic interactions .
  • N-Thiazolyl (): Thiazole-linked acetamides exhibit selective anticancer activity, likely due to heterocyclic interactions with kinase domains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between a triazole-thiol intermediate and a chloroacetamide derivative. Key steps include:

  • Cyclization of thiourea precursors to form the triazole core (e.g., using cycloheptylamine and thiocyanate derivatives) .
  • Reaction optimization using solvents like dioxane or ethanol and catalysts such as triethylamine to enhance yield .
  • Intermediate characterization via 1H/13C NMR (e.g., confirming sulfanyl and acetamide linkages) , IR spectroscopy (C=O and N-H stretching), and LC-MS for molecular weight validation .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves crystal packing and bond angles (e.g., triazole ring geometry and sulfanyl-acetamide orientation) .
  • 1H NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, ethyl group splitting patterns) .
  • Elemental analysis verifies C, H, N, S composition (±0.3% tolerance) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
  • Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact due to potential toxicity .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools predict the biological activity and target interactions of this compound?

  • Methodological Answer :

  • PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer potential based on structural analogs (e.g., triazole-thiol derivatives show >70% Pa for kinase inhibition) .
  • Molecular docking : Models binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina, with scoring functions (ΔG ≤ -8.5 kcal/mol suggests strong binding) .

Q. What strategies improve synthetic yield and purity in multi-step synthesis?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .
  • Catalyst screening : Triethylamine or DBU improves nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates pure product (HPLC purity >95%) .

Q. How do structural modifications influence pharmacological activity in triazole-acetamide analogs?

  • Methodological Answer :

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhance antimicrobial activity (MIC ≤ 2 µg/mL against S. aureus) .
  • Cyclopropyl groups improve metabolic stability compared to ethyl or methyl substituents .
  • SAR studies : Bioisosteric replacement of sulfur with oxygen reduces cytotoxicity while maintaining potency .

Q. What environmental fate studies assess ecological risks of this compound?

  • Methodological Answer :

  • Degradation pathways : Hydrolysis under alkaline conditions (t1/2 = 24–48 hrs at pH 9) generates less toxic metabolites .
  • Ecotoxicology : Daphnia magna assays (EC50 = 5.2 mg/L) indicate moderate aquatic toxicity; bioaccumulation potential (log Kow = 2.8) is low .

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